Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and controlled pH to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction parameters such as temperature, pressure, and flow rates . This method is advantageous due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Unique due to its specific stereochemistry and functional groups.
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-ethylmorpholine-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-phenylmorpholine-4-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxymethyl and tert-butyl groups.
Biological Activity
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- IUPAC Name : (2S,5R)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
- CAS Number : 2761094-10-2
The compound features a morpholine ring with hydroxymethyl and tert-butyl substituents, which may influence its biological interactions and pharmacokinetics.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various diseases. For instance, related compounds have shown activity against β3 adrenergic receptors, which are implicated in metabolic regulation and obesity management .
2. In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzyme classes. For example, studies involving human liver microsomes have shown that related morpholine derivatives can influence drug metabolism pathways, particularly through cytochrome P450 interactions .
3. Case Studies
A notable case study involved the evaluation of morpholine derivatives in the context of Alzheimer's disease. These compounds were screened for their ability to inhibit β-secretase (BACE1), an enzyme crucial for amyloid-beta production. The results indicated that modifications to the morpholine structure could enhance potency and selectivity against BACE1, highlighting a potential therapeutic avenue for neurodegenerative diseases .
Data Tables
Activity | IC50 Value (µM) | Target | Reference |
---|---|---|---|
BACE1 Inhibition | 0.33 | β-secretase | |
CYP2D6 Inhibition | 0.36 | Cytochrome P450 | |
β3 Adrenergic Receptor Activity | Not specified | Metabolic regulation |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good permeability and low clearance rates in human liver microsomes, which is critical for maintaining therapeutic levels in vivo. The compound's structural features likely contribute to its favorable absorption characteristics .
Safety and Toxicology
Preliminary safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, detailed toxicological evaluations are necessary to fully understand its safety profile in clinical settings .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
QGEFRGPCFOEDNF-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.